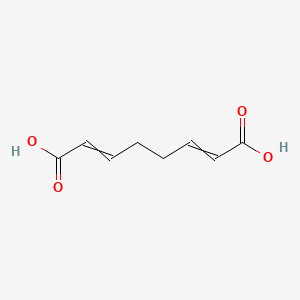

Octa-2,6-dienedioic acid

Description

Octa-2,6-dienedioic acid (C₈H₁₀O₄) is an unsaturated dicarboxylic acid with conjugated double bonds at positions 2 and 5. Its reactivity is likely influenced by the conjugation of double bonds and the electron-withdrawing carboxylic acid groups, making it a candidate for cycloaddition reactions or polymerization processes. Notably, related bicyclic derivatives, such as bicyclo[4.2.0]octa-2,4-diene and octamethylbicyclo[3.2.1]octa-2,6-diene, are synthesized via electrocyclization and Diels-Alder reactions in natural product biosynthesis (e.g., endiandric acids and kingianins) .

Properties

CAS No. |

24816-23-7 |

|---|---|

Molecular Formula |

C8H10O4 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

octa-2,6-dienedioic acid |

InChI |

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12) |

InChI Key |

HLEWRNFSHDSFFF-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=CC(=O)O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Octa-2,6-dienedioic acid can be synthesized via directed Heck-decarboxylate coupling. This method involves the use of dienedioic acid as a diene building block. The reaction proceeds through a Heck-decarboxylate coupling procedure, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity . The reaction conditions typically involve the use of bidentate ligands like dppf and dppe, and bases such as NaOAc or CsOAc .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Heck-decarboxylate coupling method provides a scalable and environmentally friendly approach for its synthesis .

Chemical Reactions Analysis

Oxidative Coupling of Crotonic Acid Dianion

The oxidative coupling of crotonic acid (CH₂=CHCOOH) dianions yields (E,E)-octa-2,6-dienedioic acid as the major product . This method produces a 2:1 mixture of (E,E)-octa-2,6-dienedioic acid and (E)-5-vinyl-hex-2-endioic acid, separable via crystallization .

Key Steps :

-

Deprotonation of crotonic acid to form a dianion

-

Oxidative coupling under controlled conditions

-

Purification by crystallization

Bromination and Esterification

Another approach involves bromination of sebacic acid (HOOC(CH₂)₈COOH) followed by reaction with DMF to form dibromodiester intermediates . Subsequent esterification with methanol or 1-ethylpropanol generates diendioate derivatives.

| Method | Reagents/Conditions | Yield | Key Product |

|---|---|---|---|

| Oxidative Coupling | Crotonic acid dianion, O₂ | ~70% | (E,E)-octa-2,6-dienedioic acid |

| Bromination/DMF | Br₂, DMF, sunlight | Multigram | Diendioate derivatives |

Esterification and Protection

Octa-2,6-dienedioic acid undergoes esterification quantitatively with diazomethane or methanol . Partial tert-butyl esterification is achieved using trifluoroacetic anhydride (TFAA) and tert-butanol, yielding di-tert-butyl esters (e.g., 14 ) and monoesters (e.g., 15 ) .

| Ester Type | Reaction Conditions | Products |

|---|---|---|

| Dimethyl ester | Diazomethane or MeOH/H⁺ | Quantitative yield |

| Di-tert-butyl ester | TFAA, tert-BuOH, rt | 14 (42%), 15 (57%) |

Diastereoselective Conjugate Addition

The compound serves as a prochiral precursor for β-amino diacids via diastereoselective conjugate addition. For example, conjugate addition of chiral lithium amides followed by cyclization produces cis- and trans-stereoisomers of β-amino diacids .

Functional Materials

The compound’s conjugated system enables applications in:

Scientific Research Applications

Octa-2,6-dienedioic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which octa-2,6-dienedioic acid exerts its effects involves the Heck-decarboxylate coupling procedure. The carboxylic group acts as a directing group, promoting the reaction and controlling regioselectivity . This mechanism allows for the efficient construction of diene scaffolds, which are crucial in the synthesis of various complex molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Table 1: Structural and Molecular Properties

Key Observations :

- Chain Length and Functional Groups: this compound is distinct in possessing two carboxylic acid groups, unlike Hexa-2,4-dienoic acid (one carboxylic group) or fatty acids like oleic acid (single carboxylic group and long hydrocarbon chain).

Table 2: Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.